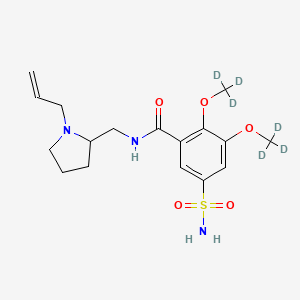
5-Methoxy-4,6-dimethylpyrimidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with methoxy, dimethyl, and thiol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methoxy-containing reagents under specific conditions. For instance, the electrochemical synthesis method involves the anodic oxidation of hydroquinone derivatives in the presence of 4,6-dimethylpyrimidine-2-thiol . This method yields high-purity products and is efficient in terms of reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities.
化学反応の分析
Types of Reactions
5-Methoxy-4,6-dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiol group.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methanol and acetyl acetone . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinone derivatives, while nucleophilic substitution can produce different substituted pyrimidine compounds .
科学的研究の応用
5-Methoxy-4,6-dimethylpyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential antimicrobial and anticancer properties of its derivatives.
作用機序
The mechanism of action of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and DNA. The thiol group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects .
類似化合物との比較
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: Lacks the methoxy group but shares similar chemical properties.
2,4-Dihydroxy-5,6-dimethylpyrimidine: Contains hydroxyl groups instead of methoxy and thiol groups.
2-Pyrimidinamine, 4,6-dimethyl-: Contains an amino group instead of a thiol group.
Uniqueness
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications .
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
5-methoxy-4,6-dimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(10-3)5(2)9-7(11)8-4/h1-3H3,(H,8,9,11) |
InChIキー |
JLLOJQRHPKCQNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=S)N1)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


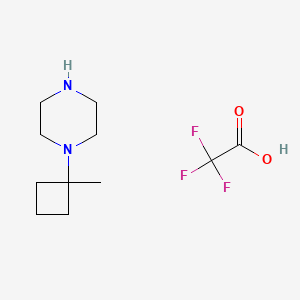
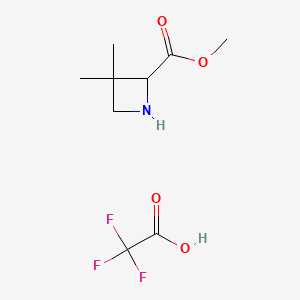
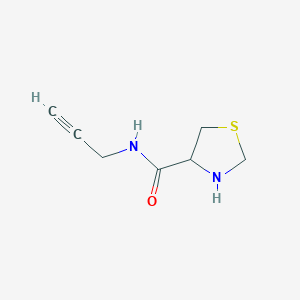
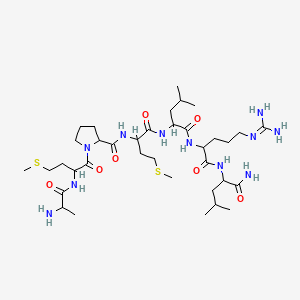

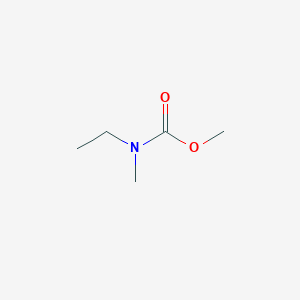
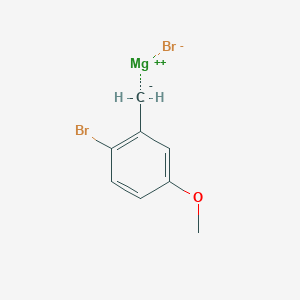



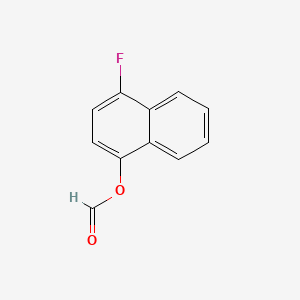
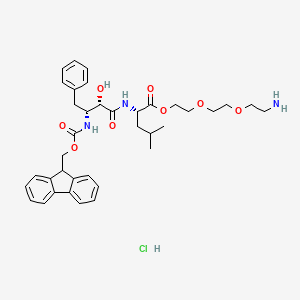
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
